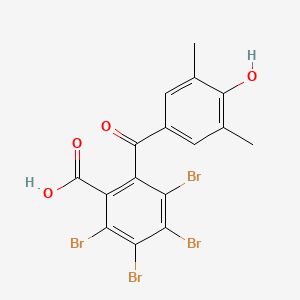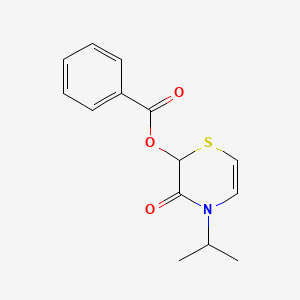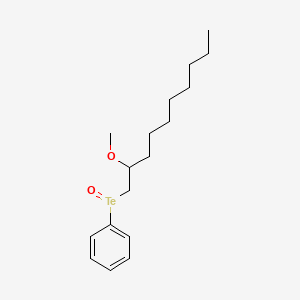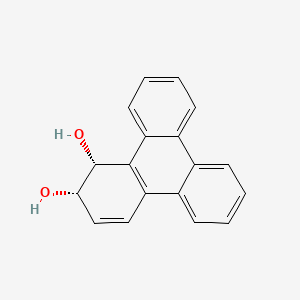
1,2-Triphenylenediol, 1,2-dihydro-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Triphenylenediol, 1,2-dihydro-, cis-: is a chemical compound with the molecular formula C18H12O2. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms in a cis configuration, meaning the hydroxyl groups are on the same side of the molecule. This specific arrangement imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Triphenylenediol, 1,2-dihydro-, cis- can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 1,2-dihydroxytriphenylene. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the cis configuration of the hydroxyl groups is maintained.
Industrial Production Methods: Industrial production of 1,2-Triphenylenediol, 1,2-dihydro-, cis- often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalyst systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 1,2-Triphenylenediol, 1,2-dihydro-, cis-.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Triphenylenediol, 1,2-dihydro-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The hydroxyl groups in 1,2-Triphenylenediol, 1,2-dihydro-, cis- can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
1,2-Triphenylenediol, 1,2-dihydro-, cis- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of aromaticity and electronic properties of polycyclic aromatic hydrocarbons.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving hydroxylated aromatic compounds.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing. The compound’s ability to interact with biological molecules makes it a candidate for drug development.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,2-Triphenylenediol, 1,2-dihydro-, cis- involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, as it can participate in electron transfer processes within cells.
Comparaison Avec Des Composés Similaires
1,2-Dihydroxybenzene (Catechol): Similar in having two hydroxyl groups, but differs in the aromatic ring structure.
1,2-Dihydroxynaphthalene: Similar in having two hydroxyl groups in a cis configuration, but differs in the number of aromatic rings.
1,2-Dihydroxyanthracene: Similar in having two hydroxyl groups, but differs in the arrangement of the aromatic rings.
Uniqueness: 1,2-Triphenylenediol, 1,2-dihydro-, cis- is unique due to its specific arrangement of hydroxyl groups on the triphenylene backbone. This configuration imparts distinct electronic and steric properties, making it valuable in various scientific and industrial applications. Its ability to participate in diverse chemical reactions and form stable complexes with other molecules further distinguishes it from similar compounds.
Propriétés
Numéro CAS |
82120-22-7 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(1R,2S)-1,2-dihydrotriphenylene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10,16,18-20H/t16-,18-/m0/s1 |
Clé InChI |
BSKBIHOSMNFDAS-WMZOPIPTSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=C([C@H]([C@H](C=C3)O)O)C4=CC=CC=C24 |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C(C(C=C3)O)O)C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


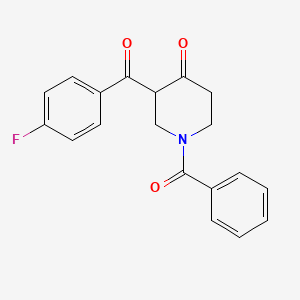
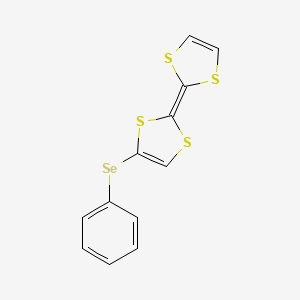
![4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B14407111.png)
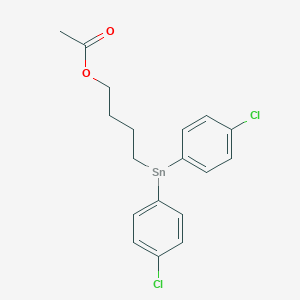
![1-Methyl-5H-[2]benzopyrano[3,4-c][1,2]oxazol-5-one](/img/structure/B14407131.png)
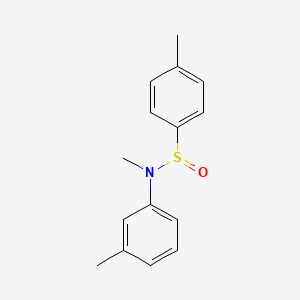
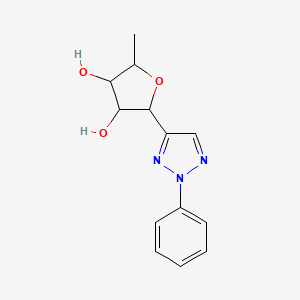
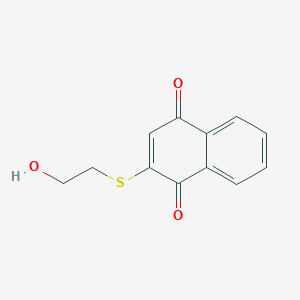

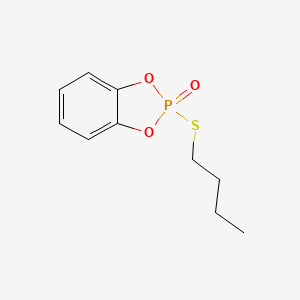
![Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]-](/img/structure/B14407150.png)
